4-(5-{[2-(BIPHENYL-2-YLAMINO)-2-OXOETHYL]THIO}-1H-TETRAZOL-1-YL)BENZAMIDE
Description
4-(5-{[2-(BIPHENYL-2-YLAMINO)-2-OXOETHYL]THIO}-1H-TETRAZOL-1-YL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a tetrazole ring, a biphenyl group, and a benzamide moiety, making it a unique molecule with interesting chemical properties.
Properties
Molecular Formula |
C22H18N6O2S |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
4-[5-[2-oxo-2-(2-phenylanilino)ethyl]sulfanyltetrazol-1-yl]benzamide |
InChI |
InChI=1S/C22H18N6O2S/c23-21(30)16-10-12-17(13-11-16)28-22(25-26-27-28)31-14-20(29)24-19-9-5-4-8-18(19)15-6-2-1-3-7-15/h1-13H,14H2,(H2,23,30)(H,24,29) |
InChI Key |
BLBLINAGUFDRHL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CSC3=NN=NN3C4=CC=C(C=C4)C(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CSC3=NN=NN3C4=CC=C(C=C4)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{[2-(BIPHENYL-2-YLAMINO)-2-OXOETHYL]THIO}-1H-TETRAZOL-1-YL)BENZAMIDE typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Biphenyl Group: The biphenyl group can be introduced through a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst.
Attachment of the Benzamide Moiety: The final step involves the formation of the benzamide group through an amide coupling reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can occur at the carbonyl group in the benzamide moiety.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving tetrazole-containing compounds.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(5-{[2-(BIPHENYL-2-YLAMINO)-2-OXOETHYL]THIO}-1H-TETRAZOL-1-YL)BENZAMIDE involves its interaction with specific molecular targets. The biphenyl group may facilitate binding to hydrophobic pockets in proteins, while the tetrazole ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-{[2-(2-phenylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzamide
- 4-(5-{[2-(2-naphthylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzamide
Uniqueness
The presence of the biphenyl group in 4-(5-{[2-(BIPHENYL-2-YLAMINO)-2-OXOETHYL]THIO}-1H-TETRAZOL-1-YL)BENZAMIDE distinguishes it from other similar compounds. This structural feature can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
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